molecular formula C11H16O2 B099750 Dihydroactinidiolide CAS No. 15356-74-8

Dihydroactinidiolide

Cat. No.: B099750
CAS No.: 15356-74-8
M. Wt: 180.24 g/mol
InChI Key: IMKHDCBNRDRUEB-UHFFFAOYSA-N
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Safety and Hazards

Dihydroactinidiolide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Dihydroactinidiolide plays a significant role in biochemical reactions, particularly in plants. It is a product of carotenoid oxidation and is involved in the regulation of gene expression and photoacclimation. In Arabidopsis, this compound has been shown to interact with various biomolecules, including nucleophilic structures in macromolecules, due to its carbonyl group. This interaction can lead to changes in gene expression and increased tolerance to photooxidative stress . Additionally, this compound has been identified as a component of pheromones in insects and mammals, indicating its broader biological significance .

Cellular Effects

This compound influences various cellular processes and functions. In plants, it has been observed to regulate gene expression and photoacclimation, particularly under high light stress conditions. This regulation involves changes in the expression of genes responsive to singlet oxygen, a reactive oxygen species generated during high light stress . This compound’s impact on cell signaling pathways and gene expression highlights its role in cellular metabolism and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s carbonyl group allows it to react with nucleophilic structures, leading to changes in gene expression and cellular responses. In plants, this compound is produced during the oxidation of β-carotene and can induce the expression of genes involved in photoacclimation and stress responses . This mechanism underscores its role as a signaling molecule in plants, mediating responses to environmental stressors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound accumulates in plant leaves under high light stress, indicating its stability in such conditions . The compound’s degradation products and their effects on cellular function have also been investigated, revealing its potential long-term influence on gene expression and stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that at certain thresholds, this compound can exhibit cytotoxic effects, particularly against cancer cell lines

Metabolic Pathways

This compound is involved in metabolic pathways related to carotenoid oxidation. It is produced as a secondary oxidation product of β-ionone through the intermediate 5,6-epoxy-β-ionone . This pathway highlights the compound’s role in the broader context of carotenoid metabolism and its potential impact on metabolic flux and metabolite levels in plants.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. In plants, this compound has been detected in leaves and fruits, suggesting its distribution across different tissues . The compound’s localization and accumulation are influenced by its interactions with cellular components, which can affect its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. In plants, it has been observed to accumulate in chloroplasts under high light stress, indicating its role in photoacclimation and stress responses . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, further influencing its biochemical and physiological effects.

Preparation Methods

Dihydroactinidiolide can be synthesized through several methods. One common synthetic route involves the transformation of tetrahydroactinidiolide into this compound using diphenyldisulfide followed by MCPBA oxidation and thermal elimination of the obtained sulfone . Industrial production methods often involve similar synthetic routes but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

Dihydroactinidiolide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents like MCPBA.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield more reduced forms of the compound.

Properties

IUPAC Name

4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKHDCBNRDRUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864588
Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; musky or coumarin-like aroma
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name Dihydroactinidiolide
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Solubility

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol)
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.051-1.058
Record name (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

15356-74-8, 17092-92-1
Record name 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone
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Record name Dihydroactinolide
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Record name DIHYDROACTINIDIOLIDE
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Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
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Record name 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
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Record name 5,6,7,7a-tetrahydro-4,4,7a-trimethylbenzofuran-2(4H)-one
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Record name Dihydroactinidiolide
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Record name DIHYDROACTINIDIOLIDE, (±)-
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Record name Dihydroactinidiolide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of dihydroactinidiolide?

A1: this compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol.

Q2: What are the common methods for synthesizing this compound?

A2: this compound can be synthesized through various methods, including:

  • Thermal degradation of β-carotene: This method utilizes heat to degrade β-carotene, producing DHA as a major product alongside other compounds like β-ionone. [, ]
  • Oxidative degradation of β-carotene: This approach involves the oxidation of β-carotene, typically in the presence of enzymes or catalysts. [, , ]
  • Chemical synthesis: Several synthetic routes have been developed, often starting from compounds like citral or β-ionone and employing reactions such as cyclization, cyanation, hydrolysis, and dehydration. [, , , , , , ]

Q3: How is this compound characterized structurally?

A3: Structural characterization of this compound can be achieved using various spectroscopic techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly employed to separate and identify DHA based on its retention time and mass spectrum. [, , , , , , , ]
  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in DHA based on their characteristic absorption frequencies. []
  • Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed information about the structure and connectivity of atoms in DHA. [, ]

Q4: What are the known biological activities of this compound in plants?

A4: this compound has been reported to exhibit several biological activities in plants, including:

  • Germination inhibition: DHA has been identified as a germination inhibitor in wheat husks, potentially contributing to seed dormancy. [, , ]
  • Allelopathic potential: DHA, isolated from the cyanobacteria Phormidium angustissimum, showed inhibitory effects on seed germination and seedling growth of Chinese amaranth and barnyard grass. []
  • Gene regulation and photoacclimation: DHA accumulates in Arabidopsis leaves under high light stress, suggesting a potential role in plant stress responses and photoprotection. []

Q5: What are the potential applications of this compound?

A5: this compound holds potential applications in various fields, including:

  • Flavor and fragrance industry: DHA possesses a sweet, fruity aroma reminiscent of apricots and is used as a flavoring agent in food and beverages, particularly in tea. [, , , , , , ]
  • Agriculture: The germination inhibitory activity of DHA suggests potential applications in developing bio-herbicides or seed treatments. [, ]
  • Pharmaceuticals: The cytotoxic effects of DHA against cancer cell lines warrant further investigation for potential anticancer properties. []

Q6: Is this compound found in any natural sources?

A6: Yes, this compound is found naturally in various plants, contributing to their characteristic aroma. Some sources include:

  • Tea: DHA is a significant aroma compound in various types of tea, including black, green, yellow, and oolong tea. [, , , , , , , ]
  • Fruits: DHA has been detected in fruits like apricots, contributing to their fruity scent. []
  • Osmanthus fragrans: This flowering plant, known for its fragrant flowers, contains DHA as a volatile constituent. []
  • Sea Buckthorn juice: DHA is produced by a strain of Staphylococcus pasteuri isolated from sea buckthorn juice. []

Q7: How does this compound contribute to the aroma of tea?

A7: this compound contributes to the complex aroma profile of tea by imparting sweet, fruity, and apricot-like notes. The specific aroma contribution of DHA can vary depending on the tea type, processing methods, and the presence of other volatile compounds. [, , , , , ]

Q8: How do different processing methods affect this compound content in tea?

A8: Tea processing methods significantly influence the content and composition of volatile compounds, including this compound. For example:

  • Re-rolling treatment: Re-rolling during black tea processing was found to increase the levels of DHA, contributing to the desired floral and fruity aroma. []
  • Fermentation: The fermentation process in black tea production can promote the formation of DHA from its precursor, β-carotene. [, ]
  • Roasting: Roasting, a common step in oolong tea production, can lead to the formation of DHA, contributing to the characteristic roasted aroma notes. []

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